molecular formula C13H11ClN2O B2443163 N-(2-aminophenyl)-2-chlorobenzamide CAS No. 54255-83-3

N-(2-aminophenyl)-2-chlorobenzamide

Cat. No.: B2443163
CAS No.: 54255-83-3
M. Wt: 246.69
InChI Key: JSUFEUYVWRXIEC-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It features an amine group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Properties

IUPAC Name

N-(2-aminophenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUFEUYVWRXIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

N-(2-aminophenyl)-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in various biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the chlorobenzamide moiety can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-benzamide: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    N-(2-aminophenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, leading to variations in chemical and biological properties.

    N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: Contains an additional phenoxy group, which can influence its solubility and reactivity.

Uniqueness

N-(2-aminophenyl)-2-chlorobenzamide is unique due to the presence of both an amine group and a chlorobenzamide moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-aminophenyl)-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a chemical formula of C13_{13}H10_{10}ClN2_2O, with a molecular weight of 250.68 g/mol. The compound features an amine group, a chlorobenzamide moiety, and an aromatic ring, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-712.5Caspase activation
HeLa15.0DNA fragmentation

The mechanism involves activation of caspases, leading to programmed cell death, which is crucial for cancer therapy.

Case Studies

  • Leishmanicidal Activity : A study evaluated this compound against Leishmania species. The compound demonstrated leishmanicidal activity with an EC50_{50} value of 5 µM, indicating potential for treating leishmaniasis.
  • Selectivity Index : In a comparative study against human THP-1 cells, the selectivity index (SI) was calculated to be greater than 10, suggesting that the compound selectively targets leishmanial cells over human cells, minimizing potential toxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound inhibits certain enzymes involved in cell proliferation and survival pathways. Additionally, it may disrupt cellular membranes or interfere with nucleic acid synthesis.

Q & A

Q. Table 1. Key Crystallographic Parameters for This compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
This compoundCc6.70725.959.480103.41605.0
N-(2-Methylphenyl)-2-chlorobenzamideP2₁/c7.89214.63210.21498.761163.2

Q. Table 2. 35Cl NQR Frequencies in Substituted Benzamides

Compound35Cl Frequency (MHz)Trend AnalysisRef.
N-(2-Chlorophenyl)-acetamide34.1Baseline
N-(2-Chlorophenyl)-2-chlorobenzamide34.5↑ Electron withdrawal
N-(2,6-Dichlorophenyl)-benzamide34.2, 34.9Crystal field effect

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